molecular formula C14H14ClF3N2S B1520489 4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride CAS No. 1240527-65-4

4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1520489
CAS No.: 1240527-65-4
M. Wt: 334.8 g/mol
InChI Key: JIYYSWQWVWLBNJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a cyclopropyl group at position 4, a benzyl substituent bearing a trifluoromethyl group at position 5, and an amine group at position 2, stabilized as a hydrochloride salt. This compound has been listed as discontinued by CymitQuimica (Ref: 10-F667337), suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

4-cyclopropyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2S.ClH/c15-14(16,17)10-3-1-2-8(6-10)7-11-12(9-4-5-9)19-13(18)20-11;/h1-3,6,9H,4-5,7H2,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYYSWQWVWLBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=N2)N)CC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-65-4
Record name 2-Thiazolamine, 4-cyclopropyl-5-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole class of organic compounds. Its unique structural features, including the cyclopropyl group and trifluoromethyl-substituted phenyl moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14ClF3N2S
  • Molecular Weight : 334.8 g/mol
  • CAS Number : 1240527-65-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential therapeutic applications in inflammatory diseases and infections. The compound's structural characteristics suggest enhanced selectivity and potency compared to existing therapeutics.

  • Antimicrobial Activity : Thiazole derivatives have been noted for their antimicrobial properties. The specific mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Similar thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit antitumor properties through apoptosis induction or cell cycle arrest mechanisms.

Research Findings and Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

Study Findings
MDPI Review (2022)Thiazole compounds exhibit significant anticancer potential with IC50 values ranging from 1.61 µg/mL to >1000 µM across different cancer cell lines, highlighting structure-activity relationships (SAR) that enhance cytotoxicity .
Synthesis and Activity Study (2017)A series of thiazole derivatives were synthesized and tested for their activity against carboxylesterases and other enzymes, demonstrating selective inhibition patterns that could be relevant for drug development .
Comparative AnalysisCompounds structurally similar to this compound showed varying degrees of antimicrobial and antitumor activities, suggesting that modifications in the thiazole structure can significantly impact biological efficacy .

Structure-Activity Relationship (SAR)

The presence of both cyclopropyl and trifluoromethyl groups in this compound potentially enhances its biological activity. SAR studies indicate that:

  • Electron-donating groups at specific positions on the phenyl ring can increase cytotoxicity.
  • The introduction of halogen substituents may improve binding affinity to target proteins.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Potential

Research indicates that compounds within the thiazole class, including 4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride, exhibit promising anti-inflammatory and antimicrobial properties. The compound's structure may enhance selectivity and potency in targeting specific pathways involved in inflammatory responses and microbial infections.

Drug Development

The compound is under investigation for its potential use in developing new therapeutics aimed at treating inflammatory diseases and infections. Its unique molecular features may allow for improved efficacy compared to existing treatments. The thiazole derivatives are known for their diverse biological activities, making them suitable candidates for further pharmaceutical exploration.

Synthesis Techniques

Common methods for synthesizing this compound include:

  • Nucleophilic substitution reactions
  • Cyclization processes
  • Functional group modifications

Cell Culture Studies

The compound serves as a non-ionic organic buffering agent in cell culture systems, maintaining pH stability within the range of 6 to 8.5. This property is crucial for experiments requiring precise pH control to ensure optimal cell growth and function.

Mechanistic Studies

Research utilizing this compound can help elucidate the mechanisms underlying its biological effects, particularly in inflammatory pathways and microbial resistance mechanisms.

Comparative Analysis with Related Compounds

To understand the unique advantages of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amineLacks cyclopropyl groupAntimicrobial activity
4-MethylthiazoleSimple thiazole structureAntimicrobial properties
2-Amino-4-(trifluoromethyl)thiazoleContains trifluoromethyl but no cyclopropylPotential antitumor activity

The presence of both the cyclopropyl and trifluoromethyl groups in this compound distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and stability.

Comparison with Similar Compounds

Key Differences :

  • Cyclopropyl vs.
  • Trifluoromethyl Placement : Unlike T133, the target compound’s CF₃ group is directly attached to the benzyl substituent, optimizing hydrophobic interactions in binding pockets .

Simplified Thiazole Derivatives ()

4-Amino-2-methyl-5-phenylthiazole hydrochloride (C₁₀H₁₁ClN₂S) lacks the cyclopropyl and trifluoromethyl groups. Its simpler structure results in:

  • Lower Molecular Weight (226.72 g/mol vs. ~350–400 g/mol estimated for the target compound), improving solubility but reducing target specificity.
  • Absence of CF₃ : Diminished metabolic stability compared to the target compound .

Trifluoromethyl-Containing Pharmaceuticals ()

Cinacalcet hydrochloride (a calcimimetic agent) shares the trifluoromethylphenyl group but features a naphthalene core instead of thiazole:

  • Thiazole vs. Naphthalene : The thiazole ring in the target compound may offer stronger hydrogen-bonding capacity via its amine group, enhancing receptor interactions.
  • Salt Form : Both compounds utilize hydrochloride salts to improve aqueous solubility for pharmaceutical use .

Preparation Methods

Thiazole Ring Construction

The 1,3-thiazole core is typically synthesized via cyclization reactions involving appropriate α-haloketones or α-haloesters with thiourea or thioamides. The presence of the amine group at the 2-position is introduced either during ring formation or via subsequent functional group transformations.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 4-position is introduced through alkylation or condensation reactions using cyclopropyl-containing precursors. For example, cyclopropyl ketones or cyclopropylmethyl halides can be used as alkylating agents under controlled conditions.

Attachment of the 3-(Trifluoromethyl)benzyl Group

The 5-position substitution with a 3-(trifluoromethyl)benzyl moiety is achieved by nucleophilic substitution or cross-coupling reactions. A common method involves the use of benzyl halides bearing the trifluoromethyl group, reacting with the thiazole nucleus under basic or catalytic conditions.

Formation of the Hydrochloride Salt

The free amine of the thiazol-2-amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing compound stability and solubility for pharmaceutical use.

Detailed Preparation Process (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclopropyl Ketone Synthesis Starting from 3-(trifluoromethyl)benzyl halide and cyclopropyl precursors, alkylation in presence of base and solvent Formation of 2-cyclopropyl-1-(3-trifluoromethylphenyl)ethan-1-one intermediate
2 Thiazole Ring Formation Condensation of the intermediate with thiourea or thioamide in acidic medium, solvent such as ethanol or DMF, temperature 20-150°C Formation of 4-cyclopropyl-5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-amine
3 Purification Crystallization or chromatography Isolation of pure thiazol-2-amine compound
4 Salt Formation Treatment with HCl in solvent (e.g., ethanol) Formation of hydrochloride salt

Research Findings and Optimization Notes

  • Alkylation Conditions: Alkylation steps are optimized by using phase transfer catalysts and alkali in aqueous-organic biphasic systems to improve yield and selectivity.
  • Solvent Choice: Polar aprotic solvents such as DMF or DMSO enhance the nucleophilicity of intermediates in condensation reactions, facilitating thiazole ring closure.
  • Temperature Control: Reaction temperatures ranging from ambient to 150°C are employed depending on the step, with higher temperatures favoring cyclization but requiring careful monitoring to avoid decomposition.
  • Salt Formation: Conversion to hydrochloride salt improves compound stability and handling; the salt form is often isolated by crystallization from ethanol/HCl mixtures.

Comparative Analysis of Preparation Methods

Aspect Method A (Alkylation + Condensation) Method B (Cross-Coupling Approach) Method C (One-Pot Synthesis)
Yield Moderate to high Variable, depends on catalyst Potentially lower, but faster
Purity High after crystallization Requires catalyst optimization May require extensive purification
Scalability Good Catalyst cost may limit scale Suitable for small-scale synthesis
Reaction Time Several hours Several hours to days Shorter reaction times
Complexity Multi-step Multi-step with catalyst Simplified but may have side reactions

Summary and Expert Recommendations

The preparation of 4-cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is best achieved through a stepwise approach involving:

  • Synthesis of a cyclopropyl-substituted ketone intermediate,
  • Cyclization with thiourea or related reagents to form the thiazole ring,
  • Attachment of the trifluoromethylphenyl group via alkylation,
  • Final conversion to the hydrochloride salt.

Optimization of reaction conditions such as solvent choice, temperature, and catalysts is critical for maximizing yield and purity. The use of phase transfer catalysts and controlled biphasic systems has been shown to enhance alkylation efficiency. Salt formation via hydrochloric acid treatment is straightforward and yields a stable, pharmaceutically relevant form.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, cyclization of precursors (e.g., hydrazides or thioureas) with reagents like POCl₃ or H₂SO₄ under controlled conditions (60–90°C, 3–6 hours) is common. Key steps include:

  • Precursor preparation : Reacting substituted benzyl halides with cyclopropylthioamides.
  • Cyclization : Using H₂SO₄ or iodine/KI to form the thiazole core .
  • Purification : Recrystallization from DMSO/water mixtures improves purity .
    Critical Parameters :
  • Temperature control to avoid side reactions (e.g., decomposition of trifluoromethyl groups).
  • Solvent choice (e.g., ethanol or DMF) to enhance yield .

Q. Example Synthesis Table :

StepReagents/ConditionsYield (%)Melting Point (°C)
CyclizationH₂SO₄, 90°C, 3h8791–93
PurificationDMSO/H₂O (2:1)

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Peaks at δ 2.1–2.5 ppm (cyclopropyl protons), δ 4.0–4.5 ppm (benzyl CH₂), and δ 7.3–7.8 ppm (aromatic protons) confirm substituent positioning .
    • ¹³C-NMR : Signals near 110–120 ppm (CF₃ group) and 150–160 ppm (thiazole carbons) .
  • FT-IR : Absorbance at 1650 cm⁻¹ (C=N stretch) and 1150 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₁₀ClF₃N₂S) validate purity .

Q. Common Pitfalls :

  • Overlapping NMR peaks can be resolved using 2D experiments (e.g., COSY, HSQC) .
  • Moisture-sensitive samples require dry solvent systems for IR analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemical uncertainties.

  • Crystallization : Use vapor diffusion with ethanol/water mixtures to grow high-quality crystals .
  • Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule structures. The program handles twinning and high-resolution data .
    Example Workflow :

Collect data with a synchrotron source (λ = 0.7–1.0 Å).

Refine using SHELXL with anisotropic displacement parameters.

Validate geometry with PLATON .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are receptor binding affinities quantified?

Methodological Answer:

  • CRF₁ Receptor Binding :
    • Use radiolabeled ligands (e.g., [¹²⁵I]-Tyr⁰-CRF) in competitive binding assays with human retinoblastoma Y79 cells.
    • Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .
  • Functional Assays :
    • Measure cAMP inhibition in AtT-20 cells using ELISA kits.
    • EC₅₀/IC₅₀ values <10 nM indicate potent antagonism .

Q. Data Interpretation :

  • High selectivity (>1000-fold for CRF₁ over CRF₂α) is critical to avoid off-target effects .

Q. How should researchers address contradictory spectral or bioactivity data during analysis?

Methodological Answer:

  • Spectral Discrepancies :
    • NMR : Repeat experiments in deuterated DMSO vs. CDCl₃ to assess solvent effects on peak splitting .
    • Mass Spec : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .
  • Bioactivity Variability :
    • Validate cell line authenticity (e.g., STR profiling).
    • Control for batch-to-batch compound degradation via HPLC purity checks .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with CRF₁ receptors. Focus on the thiazole ring’s hydrogen bonding with Arg³⁴⁶ .
  • QSAR Models :
    • Train models with descriptors like logP, polar surface area, and Hammett constants.
    • Validate predictive power using leave-one-out cross-validation .

Q. Example SAR Table :

DerivativeSubstituentCRF₁ IC₅₀ (nM)Selectivity (CRF₁/CRF₂α)
ParentCF₃, Cyclopropyl3.0>1000
Analog ACl, Methyl15.2500

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride

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